

# Application Notes: Near-Infrared Spectroscopy for Rapid **Wheat Flour** Analysis

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## Compound of Interest

Compound Name: *Wheat flour*

Cat. No.: *B1176673*

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## Introduction

Near-infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique increasingly employed for the quality control of **wheat flour**.<sup>[1][2]</sup> It offers a significant advantage over traditional wet chemistry methods, which are often time-consuming and require chemical reagents.<sup>[3][4]</sup> By measuring the absorption of NIR light by the sample, this method can simultaneously quantify key quality parameters such as protein, moisture, and ash content within seconds.<sup>[3][5]</sup> This technology is suitable for implementation in both laboratory and at-line settings for continuous quality monitoring, enhancing milling yield and ensuring product consistency.<sup>[5][6]</sup>

## Principle of the Method

NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum, typically between 780 nm and 2500 nm.<sup>[7]</sup> The absorption of NIR energy by organic molecules is due to overtone and combination vibrations of fundamental molecular vibrations.<sup>[8]</sup> In **wheat flour**, primary chemical bonds such as C-H, O-H, and N-H, which are the main components of proteins, moisture, and starch, have characteristic absorptions in the NIR region.<sup>[8]</sup> By correlating the NIR spectra of a set of flour samples with known concentrations of these components (determined by reference methods), a chemometric model can be developed.<sup>[7][9]</sup> This model can then be used to predict the composition of unknown samples rapidly. Partial Least Squares (PLS) regression is a commonly used chemometric method for developing these predictive models.<sup>[3][9]</sup>

## Key Analytical Parameters

NIR spectroscopy can be used to determine a wide range of chemical and rheological properties of **wheat flour**, including:

- Protein Content: A crucial factor for determining the end-use of flour, with high protein content desirable for bread-making and lower content for cakes and pastries.[\[3\]](#)
- Moisture Content: Important for flour stability and storage, as high moisture levels (>14.5%) can lead to microbial growth and spoilage.[\[3\]](#)[\[9\]](#)
- Ash Content: An indicator of the mineral content and the efficiency of the milling process, as it reflects the amount of bran contamination.[\[3\]](#)[\[10\]](#)
- Gluten Content: Both wet and dry gluten can be estimated, which is vital for dough elasticity and bread texture.[\[9\]](#)[\[11\]](#)
- Starch Content: The primary component of flour, its properties can also be assessed.[\[5\]](#)
- Rheological Properties: Parameters from farinograph and alveograph tests, which describe dough behavior, can also be predicted.[\[4\]](#)[\[6\]](#)

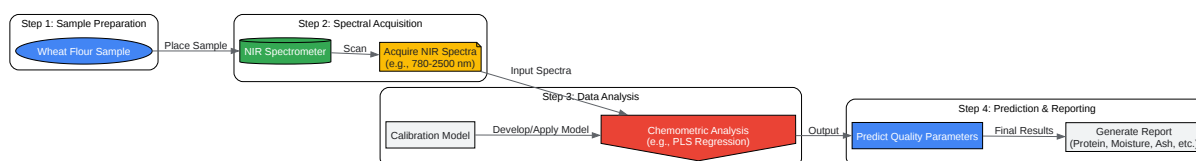
## Quantitative Data Summary

The following table summarizes the performance of NIR spectroscopy for the quantification of key **wheat flour** parameters as reported in various studies.

Parameter	Wavelength Range	Calibration Model	R <sup>2</sup> (Correlation Coefficient)	RMSEP/RMSEC/RMSECV	Reference
Protein	Not Specified	PLS	0.998	0.114 (RMSEC)	<a href="#">[3]</a>
Protein	850 - 1048.2 nm	Modified PLS	0.99	Not Specified	<a href="#">[11]</a>
Moisture	Not Specified	PLS	Not Specified	Not Specified	<a href="#">[3]</a>
Moisture	850 - 1048.2 nm	Modified PLS	0.99	Not Specified	<a href="#">[11]</a>
Moisture	Not Specified	PLS	0.8367	0.32 (RMSEP), 0.35 (RMSECV)	<a href="#">[9]</a>
Ash	Not Specified	PLS	Not Specified	Not Specified	<a href="#">[3]</a>
Wet Gluten	850 - 1048.2 nm	Modified PLS	0.95	Not Specified	<a href="#">[11]</a>
Dry Gluten	850 - 1048.2 nm	Modified PLS	0.96	Not Specified	<a href="#">[11]</a>
Mineral Elements (Ca, P, K)	Not Specified	PLS	0.7907 (Ca), 0.9777 (P), 0.9777 (K)	5.35 (Ca), 15.3 (P), 18.9 (K) (RMSEP)	<a href="#">[9]</a>

Note: R<sup>2</sup> (Coefficient of Determination) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). RMSEP (Root Mean Square Error of Prediction), RMSEC (Root Mean Square Error of Calibration), and RMSECV (Root Mean Square Error of Cross-Validation) are measures of the predictive ability of the model, with lower values indicating better performance.

## Experimental Workflow Diagram



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Caption: Workflow for **Wheat Flour** Analysis using NIR Spectroscopy.

## Protocols: NIR Spectroscopy for Wheat Flour Analysis

### Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

Objective: To ensure the flour sample presented to the spectrometer is homogeneous and representative of the bulk material.

Materials:

- **Wheat flour** sample
- Sample cup/vial compatible with the NIR spectrometer

Protocol:

- Ensure the **wheat flour** sample is at room temperature and has a uniform consistency.

- If necessary, gently mix the bulk sample to ensure homogeneity.
- Fill the sample cup with the flour. The method of filling can influence the results, so consistency is key. A common method is to overfill the cup and then level the surface with a straight edge.
- Ensure there are no air gaps or voids in the sample, as this can affect the spectral reading.
- The sample cup should be clean and dry before each use.

## Spectral Acquisition

This protocol outlines the general steps for acquiring NIR spectra of **wheat flour** samples.

Objective: To collect high-quality NIR spectra from the prepared flour samples.

Equipment:

- FT-NIR or Dispersive NIR Spectrometer equipped with a diffuse reflection module.

Protocol:

- Turn on the NIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
- Perform a background or reference scan according to the instrument's instructions. This is typically done using a high-reflectance standard (e.g., a ceramic plate).
- Place the prepared sample cup containing the **wheat flour** into the spectrometer's sample holder.
- Initiate the sample scan using the instrument's software.
- For improved accuracy, some protocols recommend rotating the sample cup during the measurement to average the spectra from different locations on the sample surface.<sup>[5]</sup>
- The number of scans to be averaged for each spectrum should be set according to the instrument's recommendations and the desired signal-to-noise ratio. A common practice is to

collect and average multiple scans (e.g., 64 scans) per sample reading.[12]

- Save the acquired spectra with a unique identifier for each sample.

## Data Analysis and Model Development

This protocol describes the process of developing a calibration model to predict **wheat flour** parameters from their NIR spectra.

Objective: To build a robust chemometric model that accurately correlates spectral data with reference values for key quality parameters.

Software:

- Chemometric software (e.g., Thermo Scientific TQ Analyst™, OMNIS software, or other similar packages).

Protocol:

- Reference Data Collection: Analyze a large and representative set of **wheat flour** samples (e.g., over 100 samples) using standard reference methods for the parameters of interest (e.g., Kjeldahl for protein, oven drying for moisture, and furnace incineration for ash).[3][5]
- Data Import: Import the collected NIR spectra and the corresponding reference values into the chemometric software.
- Data Pre-processing: Apply appropriate spectral pre-processing techniques to reduce noise and correct for baseline variations. Common pre-processing methods include smoothing, derivatives (e.g., first or second derivative), and standard normal variate (SNV).
- Calibration and Validation Sets: Divide the dataset into a calibration set (for building the model) and a validation set (for testing the model's predictive ability).
- Model Building: Using the calibration set, develop a regression model, typically Partial Least Squares (PLS), to correlate the spectral data with the reference values for each parameter. The software will determine the optimal number of factors or latent variables to include in the model to avoid overfitting.

- **Model Validation:** Use the validation set to test the performance of the developed model. Evaluate the model's accuracy by calculating the coefficient of determination ( $R^2$ ) and the Root Mean Square Error of Prediction (RMSEP). A robust model will show a high  $R^2$  and a low RMSEP.[3]
- **Outlier Analysis:** Identify and investigate any outliers in the data that may be negatively impacting the model's performance.
- **Model Refinement:** Refine the model by adjusting pre-processing steps, the number of factors, or removing significant outliers.
- **Final Model Implementation:** Once a satisfactory model is developed and validated, it can be used for the rapid prediction of quality parameters in new, unknown **wheat flour** samples.

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